molecular formula C16H11FN4S B255767 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

Cat. No.: B255767
M. Wt: 310.4 g/mol
InChI Key: QNUGNKKDQJAHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a triazine ring fused to an indole moiety, with a 2-fluorobenzylthio substituent at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves the reaction of 2-fluorobenzyl chloride with 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazinoindole core. The presence of the 2-fluorobenzylthio group may enhance its binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-chlorobenzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole
  • 3-((2-bromobenzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole
  • 3-((2-methylbenzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole

Uniqueness

The presence of the fluorine atom in 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a unique and valuable compound for further research and development.

Properties

Molecular Formula

C16H11FN4S

Molecular Weight

310.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C16H11FN4S/c17-12-7-3-1-5-10(12)9-22-16-19-15-14(20-21-16)11-6-2-4-8-13(11)18-15/h1-8H,9H2,(H,18,19,21)

InChI Key

QNUGNKKDQJAHSA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2)F

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2)F

Origin of Product

United States

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